2-Chloro-4-nitrophenol
Overview
Description
2-Chloro-4-nitrophenol is an organic compound that belongs to the class of chlorinated nitrophenols. It is characterized by the presence of a chlorine atom and a nitro group attached to a phenol ring. This compound is commonly used as an intermediate in the synthesis of various pesticides, dyes, and pharmaceuticals . Due to its widespread use, it has become a significant environmental pollutant, raising concerns about its impact on ecosystems .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-nitrophenol (2C4NP) is a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This bacterium has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster in this bacterium is suspected to be involved in the catabolism of 2C4NP .
Mode of Action
The interaction of 2C4NP with its target involves the upregulation of the hnp genes in the 2C4NP-induced strain CNP-8 . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . The gene hnpA is necessary for strain CNP-8 to utilize 2C4NP in vivo .
Biochemical Pathways
The biochemical pathway affected by 2C4NP is the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .
Pharmacokinetics
It is known that compounds in this study are metabolically robust, demonstrating a % remnant of >98% after 30 min in the presence of human, rat, and mouse liver microsomes .
Result of Action
The result of the action of 2C4NP is the degradation of the compound via the BT pathway in the Gram-negative bacterium, Cupriavidus sp. CNP-8 . This leads to the formation of maleylacetate .
Action Environment
The action of 2C4NP is influenced by environmental factors. Chlorinated nitrophenols (CNPs) such as 2C4NP have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals . These hazardous pollutants have been extensively introduced into our surrounding environments mainly by anthropogenic activities . CNPs compounds are resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-nitrophenol interacts with various enzymes and proteins in biochemical reactions . A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade this compound via the 1,2,4-benzenetriol (BT) pathway . The enzymes HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a BT 1,2-dioxygenase, play crucial roles in these interactions .
Cellular Effects
The degradation of this compound by Cupriavidus sp. CNP-8 influences various cellular processes . The hnp genes, which are involved in the catabolism of this compound, are significantly upregulated in the this compound-induced strain CNP-8 .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to BT via chloro-1,4-benzoquinone, catalyzed by the enzyme HnpAB . HnpC then catalyzes BT ring-cleavage with the formation of maleylacetate .
Temporal Effects in Laboratory Settings
In laboratory settings, the degradation rate of this compound by Cupriavidus sp. CNP-8 varies with temperature . The highest efficiency of degradation is observed at 30 °C .
Metabolic Pathways
This compound is involved in the 1,2,4-benzenetriol metabolic pathway . The enzymes HnpAB and HnpC, along with their cofactors, play key roles in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-nitrophenol can be synthesized through several methods. One common method involves the nitration of 4-chlorophenol using nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro group at the desired position on the phenol ring . Another method involves the hydrolysis of 2,5-dichloronitrobenzene with aqueous sodium hydroxide under pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of activated carbon to absorb organic impurities during the reaction process. This method improves the quality of the final product and reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloro-1,4-benzoquinone.
Reduction: The nitro group can be reduced to an amino group, forming 2-chloro-4-aminophenol.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include iron powder and hydrochloric acid.
Substitution: Reagents like sodium hydroxide or potassium carbonate are often used.
Major Products
Oxidation: Chloro-1,4-benzoquinone
Reduction: 2-Chloro-4-aminophenol
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Chloro-4-nitrophenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-4-nitrophenol can be compared with other chlorinated nitrophenols such as:
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and degradation pathways. Unlike other chlorinated nitrophenols, it is degraded via the 1,2,4-benzenetriol pathway in certain microorganisms, showcasing a distinct catabolic diversity .
Properties
IUPAC Name |
2-chloro-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFRXDMCQRTGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
38731-70-3 (hydrochloride salt) | |
Record name | Nitrofungin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0060694 | |
Record name | Phenol, 2-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 2-Chloro-4-nitrophenol | |
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URL | https://haz-map.com/Agents/19581 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.000296 [mmHg] | |
Record name | 2-Chloro-4-nitrophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19581 | |
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CAS No. |
619-08-9 | |
Record name | Nitrofungin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nitrofungin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-CHLORO-4-NITROPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1316 | |
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Record name | Phenol, 2-chloro-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2-chloro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-4-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2V03M9UL8 | |
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Retrosynthesis Analysis
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